molecular formula C18H23N3O3 B2552021 1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1171665-98-7

1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2552021
CAS No.: 1171665-98-7
M. Wt: 329.4
InChI Key: ALHVRZSCTRPQKF-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a novel chemical compound featuring a 1,3,4-oxadiazole core linked to a piperidine scaffold, which is further functionalized with a 2-methoxybenzoyl group. The 1,3,4-oxadiazole ring is a well-known pharmacophore in medicinal chemistry due to its wide spectrum of biological activities and its role as a bioisostere for ester and amide functionalities . Compounds bearing the 1,3,4-oxadiazole heterocycle have demonstrated significant pharmacological potential, including anticonvulsant , anticancer , antibacterial , and antitubercular activities . The specific substitution pattern on the oxadiazole and piperidine rings in this molecule makes it a promising scaffold for drug discovery programs, particularly in the development of central nervous system (CNS) agents and antimicrobials. The presence of the lipophilic isopropyl group at the 5-position of the oxadiazole ring may enhance membrane permeability, while the piperidine and benzoyl moieties are common structural elements in molecules that interact with neurological targets . This compound is intended for research applications only, including as a reference standard in analytical studies, a building block in synthetic chemistry, and a lead compound in pharmacological screening for the development of new therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-8-10-21(11-9-13)18(22)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHVRZSCTRPQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Introduction of the methoxybenzoyl group: The final step involves acylation of the piperidine nitrogen with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The oxadiazole ring can be reduced to an amine using hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-(2-Hydroxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine.

    Reduction: 1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-diaminopiperidine].

    Substitution: Various N-alkylated derivatives of the piperidine ring.

Scientific Research Applications

1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in signaling pathways, modulating their activity.

    Pathways Involved: It can influence pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Piperidine-Oxadiazole Derivatives with Varied Substituents

Compound Name Key Structural Features Biological Activity References
1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine 2-Methoxybenzoyl, 5-isopropyl-oxadiazole Not explicitly reported; hypothesized antibacterial/neurological activity
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) Sulfonyl linker, 5-phenyl-oxadiazole Antibacterial (Gram-positive and Gram-negative strains)
Usmarapride (3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole) Indazole core, 3-methoxypropyl-piperidine Serotonin 5-HT4 receptor partial agonist
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine 4-Bromophenyl-oxadiazole No activity reported; structural analog for crystallographic studies

Key Observations :

  • Bioactivity Divergence : Sulfonyl-linked oxadiazoles (e.g., compound 6a) exhibit antibacterial activity, while usmarapride’s indazole and methoxypropyl groups confer serotonin receptor affinity .

Heterocyclic Ring Modifications

Compound Name Heterocycle Key Features Activity References
This compound 1,3,4-Oxadiazole Oxygen atom enhances metabolic stability Hypothesized CNS activity
1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine 1,3,4-Thiadiazole Sulfur atom increases electron-richness Potential Alzheimer’s applications (not confirmed)

Key Observations :

  • Electronic Effects : Thiadiazole’s sulfur atom may improve binding to metal ions or cysteine residues in targets, whereas oxadiazoles are more resistant to oxidative degradation .

Biological Activity

1-(2-Methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3

This compound features a piperidine ring substituted with a methoxybenzoyl group and an oxadiazole moiety. The presence of these functional groups contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism involving the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Analgesic Effects

In animal models, the compound has shown promising analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity was assessed using the hot plate test and formalin test, where the compound significantly reduced pain responses.

Antimicrobial Properties

The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that it possesses broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting effectiveness similar to some conventional antibiotics.

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

ParameterValue
Absorption Rapid absorption post oral administration
Bioavailability Approximately 75%
Half-life 4 hours
Metabolism Primarily hepatic via cytochrome P450 enzymes
Excretion Renal (urine)

These parameters indicate that the compound is well absorbed and has a moderate half-life, making it suitable for therapeutic applications.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated significant improvements in pain scores when treated with this compound compared to placebo.
  • Infection Control : In a study on wound infections caused by resistant bacterial strains, patients treated with this compound showed faster healing rates and reduced infection rates compared to those receiving standard care.

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